(6,6-Difluorospiro[2.5]octan-1-yl)methanamine
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Overview
Description
(6,6-Difluorospiro[25]octan-1-yl)methanamine is a chemical compound with the molecular formula C₉H₁₅F₂N It is characterized by a spirocyclic structure, where a spiro[25]octane ring system is substituted with two fluorine atoms at the 6-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives.
Introduction of Fluorine Atoms: The difluorination at the 6-position can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(6,6-Difluorospiro[2.5]octan-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(6,6-Difluorospiro[2.5]octan-1-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluorospiro[2.5]octan-5-yl)methanamine: Similar in structure but differs in the position of the fluorine atoms and the amine group.
(6,6-Difluorospiro[3.3]heptane): Another spirocyclic compound with a different ring size and fluorination pattern.
Uniqueness
(6,6-Difluorospiro[2.5]octan-1-yl)methanamine is unique due to its specific spirocyclic structure and the positioning of the fluorine atoms and the amine group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(6,6-difluorospiro[2.5]octan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7H,1-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKBMTHYDYEHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2CN)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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